2-クロロ-3,6-ジフルオロベンゾアミド

概要

説明

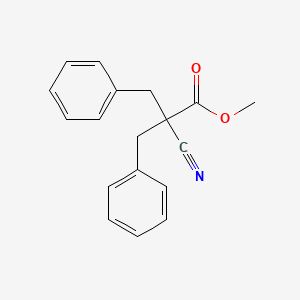

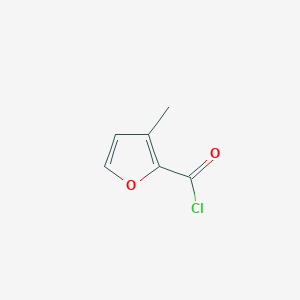

2-Chloro-3,6-difluorobenzamide is a trisubstituted benzaldehyde . It is a white powdery crystal and insoluble in water .

Synthesis Analysis

2-Chloro-3,6-difluorobenzamide can be obtained by hydrolysis of 2,6-difluorobenzonitrile . It is an important intermediate in the synthesis process of benzoylurea insecticides, which is used to synthesize the next intermediate 2,6-difluorobenzoyl isocyanate, and finally obtain flubolurea, pyruron, fluridin, lice mite urea and other pesticide varieties .Molecular Structure Analysis

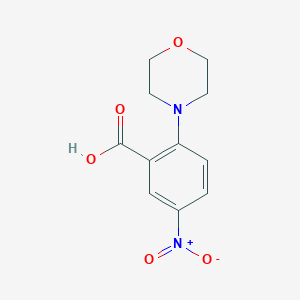

The molecular weight of 2-Chloro-3,6-difluorobenzamide is 191.56 . The InChI key is MDFUJEDMGQUCBB-UHFFFAOYSA-N . The difluorobenzamide motif develops key interactions via hydrophobic interactions between the 6-fluoro substituent and the central CH of the isopropyl group of the residue Val203 with (distance F!C of 3.3 Å) and also with the terminal methyl group of the residue Val297 (distance F!C of 2.9 Å) .Physical and Chemical Properties Analysis

2-Chloro-3,6-difluorobenzamide is a solid substance . It is insoluble in water but soluble in ethanol .科学的研究の応用

私は2-クロロ-3,6-ジフルオロベンゾアミドの科学研究用途に関する調査を実施しましたが、残念ながら、入手可能な情報は、あなたが要求したような独自の用途に焦点を当てた包括的な分析を提供するには十分ではありません。 検索結果には、主に製品リストと、生命科学、材料科学、化学合成、クロマトグラフィー、分析分野など、さまざまな研究分野での化合物の使用に関する一般的な言及が含まれています .

Safety and Hazards

2-Chloro-3,6-difluorobenzamide is considered hazardous . It is recommended to avoid all personal contact, including inhalation . Wear protective clothing when risk of exposure occurs. Use in a well-ventilated area. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation .

作用機序

Target of Action

It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the cell.

Mode of Action

It is known that the compound interacts with its targets, leading to changes at the molecular level . More research is needed to elucidate the exact nature of these interactions and the resulting changes.

Biochemical Pathways

As a biochemical used in proteomics research , it may influence protein-related pathways, but further studies are required to confirm this.

Result of Action

Given its use in proteomics research , it may have effects on protein function or expression, but this needs to be confirmed through further studies.

生化学分析

Biochemical Properties

2-Chloro-3,6-difluorobenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to specific sites on enzymes or proteins, thereby influencing their activity. For instance, 2-Chloro-3,6-difluorobenzamide may act as an inhibitor or activator of certain enzymes, altering the biochemical pathways they regulate .

Cellular Effects

The effects of 2-Chloro-3,6-difluorobenzamide on cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Chloro-3,6-difluorobenzamide may modulate the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it can impact the expression of specific genes, thereby altering the production of proteins involved in various cellular functions .

Molecular Mechanism

At the molecular level, 2-Chloro-3,6-difluorobenzamide exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and proteins, influencing their activity. This binding may result in enzyme inhibition or activation, depending on the specific interaction. Furthermore, 2-Chloro-3,6-difluorobenzamide can induce changes in gene expression, leading to alterations in the production of proteins that regulate various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-3,6-difluorobenzamide can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Chloro-3,6-difluorobenzamide remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular function, which are important considerations in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 2-Chloro-3,6-difluorobenzamide vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, 2-Chloro-3,6-difluorobenzamide can cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in research .

Metabolic Pathways

2-Chloro-3,6-difluorobenzamide is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, this compound may inhibit or activate specific enzymes, thereby altering the flow of metabolites through a particular pathway. These interactions can have significant effects on cellular metabolism and overall cellular function .

Transport and Distribution

The transport and distribution of 2-Chloro-3,6-difluorobenzamide within cells and tissues are essential for its activity. This compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, the localization and accumulation of 2-Chloro-3,6-difluorobenzamide within specific cellular compartments can influence its activity and function .

Subcellular Localization

The subcellular localization of 2-Chloro-3,6-difluorobenzamide is a critical factor in its activity. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of 2-Chloro-3,6-difluorobenzamide can affect its interactions with biomolecules and its overall function within the cell .

特性

IUPAC Name |

2-chloro-3,6-difluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF2NO/c8-6-4(10)2-1-3(9)5(6)7(11)12/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDFUJEDMGQUCBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C(=O)N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378513 | |

| Record name | 2-Chloro-3,6-difluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261762-40-7 | |

| Record name | 2-Chloro-3,6-difluorobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261762-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3,6-difluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(4-Nitrophenyl)ethyl]morpholine](/img/structure/B1596853.png)

![1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1596871.png)